(R)-4-(1-Aminobutyl)-2-methylphenol
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Overview
Description
®-4-(1-Aminobutyl)-2-methylphenol is a chiral organic compound with a phenolic structure It is characterized by the presence of an amino group attached to a butyl chain, which is further connected to a methyl-substituted phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminobutyl)-2-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Amination: The phenol derivative undergoes an amination reaction to introduce the amino group. This can be achieved using reagents such as ammonia or amines under specific conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be done using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of ®-4-(1-Aminobutyl)-2-methylphenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors and continuous flow systems to carry out the reactions efficiently.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminobutyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenolic hydrogen can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
®-4-(1-Aminobutyl)-2-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminobutyl)-2-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors, altering their signaling pathways and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-Aminobutyl)benzonitrile hydrochloride
- ®-(2-(1-Aminobutyl)phenyl)methanol
Uniqueness
®-4-(1-Aminobutyl)-2-methylphenol is unique due to its specific structural features, such as the position of the amino and butyl groups on the phenol ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-[(1R)-1-aminobutyl]-2-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-3-4-10(12)9-5-6-11(13)8(2)7-9/h5-7,10,13H,3-4,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
WVHBIDIXBKKIMX-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC(=C(C=C1)O)C)N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)O)C)N |
Origin of Product |
United States |
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